2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1160829-20-8

Cat. No.: VC2971931

Molecular Formula: C19H22BFO3

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160829-20-8 |

|---|---|

| Molecular Formula | C19H22BFO3 |

| Molecular Weight | 328.2 g/mol |

| IUPAC Name | 2-[4-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3 |

| Standard InChI Key | VCQFXGLITUOQBM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

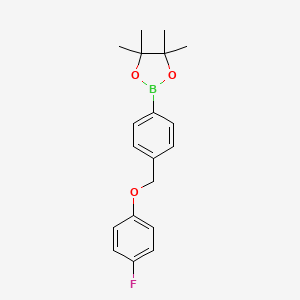

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is identified by CAS number 1160829-20-8 as indicated in the chemical databases . The compound has a molecular formula of C19H22BFO3 and a molecular weight of 328.2 g/mol . The structure contains three primary components: a boronate ester group (the dioxaborolane ring), a phenyl ring, and a fluorophenoxy group connected by a methylene bridge.

Structural Features and Representation

The molecular structure of this compound consists of a phenyl ring substituted at the para position with a pinacol boronate ester group. The other notable feature is the 4-fluorophenoxy group attached via a methylene linker. The presence of the fluorine atom on the terminal phenyl ring introduces specific electronic properties that influence the compound's reactivity and application scope.

Table 1: Key Structural Information of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Isomeric Variants

It is important to note that several structural isomers of this compound exist, differing in the position of the fluorine atom or the attachment point of the boronate group. Related compounds include:

-

2-(2-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246642-92-0)

-

2-(3-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1648930-13-5)

-

2-(4-((2-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2245053-33-0)

Each isomer possesses distinct physical and chemical properties that influence their behavior in chemical reactions and biological systems.

Physical and Chemical Properties

Physical State and Appearance

2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically appears as a white or off-white solid at room temperature. The physical state of related boronate compounds can range from crystalline solids to viscous liquids depending on their exact structural features and purity.

Solubility Characteristics

This compound, like other pinacol boronate esters, demonstrates good solubility in common organic solvents including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. The solubility profile is particularly important for its applications in organic synthesis, where solution-phase reactions are predominant. The compound exhibits limited solubility in aqueous media due to its hydrophobic nature.

Stability Considerations

Synthesis Methods and Preparation

General Synthetic Approaches

The synthesis of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically follows established protocols for preparing functionalized boronate esters. Based on information from related compounds, the synthesis generally involves either:

-

Direct borylation of appropriately functionalized aryl halides

-

Preparation of arylboronic acids followed by esterification with pinacol

-

Cross-coupling reactions to introduce the fluorophenoxy moiety

Specific Synthetic Route

A typical synthetic pathway might involve the following steps:

-

Formation of 4-(bromomethyl)phenylboronic acid pinacol ester through lithiation or palladium-catalyzed borylation

-

Nucleophilic substitution reaction with 4-fluorophenol under basic conditions to form the ether linkage

-

Purification through standard techniques such as recrystallization or column chromatography

Chemical Reactivity and Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds between unsaturated organic compounds. The general reaction involves the coupling of the boronate ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base:

R-B(OR')2 + Ar-X → R-Ar + XB(OR')2

Where R represents the 4-((4-fluorophenoxy)methyl)phenyl group, B(OR')2 is the pinacol boronate ester, and Ar-X is an aryl halide or triflate.

Hydrolysis and Protodeboronation

The boronate ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding boronic acid. This transformation may be useful for certain synthetic applications or may occur unintentionally during storage or handling if exposed to moisture. Protodeboronation, the loss of the boron group, can also occur under certain conditions, particularly at elevated temperatures or in the presence of strong bases.

Other Chemical Transformations

Additional reactions that 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may undergo include:

-

Oxidation to form phenols or other hydroxylated products

-

Chan-Lam coupling with amines, amides, or alcohols

-

Rhodium-catalyzed conjugate addition reactions

-

Transformation to other boron species such as trifluoroborates or MIDA boronates

These transformations expand the synthetic utility of the compound beyond simple cross-coupling reactions.

Applications in Organic Synthesis

Pharmaceutical Intermediate Synthesis

One of the most significant applications of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the synthesis of pharmaceutical intermediates. The fluorophenoxy moiety is a common structural element in many bioactive compounds, making this boronate ester valuable in medicinal chemistry. The compound provides a means to introduce this structural unit into complex molecules through carbon-carbon bond formation.

Materials Science Applications

Similar to other functionalized boronate esters, 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may find applications in materials science. The fluorine substituent can impart specific properties to materials, including enhanced thermal stability, chemical resistance, and unique electronic characteristics. These properties make fluorine-containing compounds valuable in the development of functional materials such as liquid crystals, polymers, and electronic components.

Methodology Development in Organic Synthesis

This compound serves as a model substrate for developing and optimizing new synthetic methodologies. Researchers working on novel catalytic systems or reaction conditions often employ such functionalized boronate esters to evaluate the scope and limitations of their methodologies. The presence of the fluorine atom provides an additional handle for spectroscopic analysis, facilitating reaction monitoring and mechanistic studies.

Structure-Activity Relationships and Properties

Electronic Effects of the Fluorine Substituent

The fluorine atom in 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces specific electronic effects that influence its reactivity. Fluorine, being highly electronegative, withdraws electron density through inductive effects while potentially donating electrons through resonance. These electronic effects can:

-

Alter the reactivity of the boronate group in cross-coupling reactions

-

Influence the stability of reaction intermediates

-

Affect the compound's binding properties in biological systems

-

Modify the physical properties of the resulting coupled products

Conformational Analysis

The methylene bridge connecting the phenyl ring to the fluorophenoxy group introduces conformational flexibility to the molecule. This flexibility can influence:

-

The three-dimensional arrangement of the molecule

-

Potential interactions with catalysts or reaction partners

-

The reactivity of the boronate group in various transformations

Understanding these conformational aspects is crucial for predicting and optimizing the compound's behavior in synthetic applications.

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques are employed for the characterization and identification of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR provide detailed structural information. The presence of the fluorine atom creates characteristic splitting patterns in the aromatic region of 1H NMR and gives a distinctive signal in 19F NMR.

-

Infrared (IR) Spectroscopy: Key absorptions include B-O stretching vibrations from the boronate ester and C-F stretching from the fluorophenoxy group.

-

Mass Spectrometry: Molecular ion peaks and fragmentation patterns help confirm the molecular weight and structure.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for purity determination and quality control of 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The compound's solubility in common organic solvents facilitates its analysis by these techniques.

X-ray Crystallography

For definitive structural characterization, X-ray crystallography provides precise information about bond lengths, angles, and three-dimensional arrangement. This technique is particularly valuable for confirming the exact configuration of the boronate ester and the orientation of the fluorophenoxy group relative to the phenyl ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume